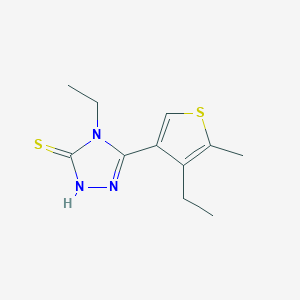

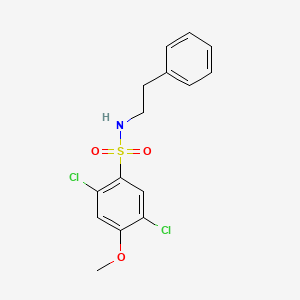

![molecular formula C22H21N3O3 B2472775 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acrylamide CAS No. 1421587-43-0](/img/structure/B2472775.png)

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a benzodioxole group, an imidazole ring, and an acrylamide functionality. Benzodioxole is a type of aromatic ether that is often found in biologically active compounds. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms, which is a key component of many important biomolecules, including histidine and histamine. Acrylamides are a type of α,β-unsaturated carbonyl, which is a reactive moiety that can participate in Michael additions and other conjugate addition reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzodioxole ring, possibly through a condensation reaction of a catechol with a halogenated methylene compound. The imidazole ring could be formed through a cyclization reaction, and the acrylamide functionality could be introduced through a reaction with acryloyl chloride .Molecular Structure Analysis

The benzodioxole and imidazole rings in the compound are aromatic and planar, which could contribute to the compound’s stability and possibly its binding affinity if it interacts with biological targets. The acrylamide moiety is polar and could form hydrogen bonds .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the acrylamide moiety could participate in addition reactions, and the imidazole ring could act as a base or nucleophile .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would depend on its specific structure. For example, its solubility would be influenced by its polar acrylamide group and its aromatic rings .Aplicaciones Científicas De Investigación

1. Synthesis and Biological Activity

- Acrylamides like this compound have been synthesized and studied for their biological activities, particularly as KCNQ2 openers, showing potential in reducing neuronal hyperexcitability (Wu et al., 2004).

- Benzimidazole and imidazole inhibitors of histone deacetylases, which include similar compounds, have demonstrated nanomolar inhibition of human histone deacetylases and significant efficacy in human tumor xenograft models (Bressi et al., 2010).

2. Antimicrobial and Antiproliferative Activities

- Derivatives of this compound have been utilized in the synthesis of various heterocyclic compounds with notable antimicrobial activities (Elmagd et al., 2017).

- Thiazolyl derivatives linked to the benzo[1,3]dioxole moiety have shown promising antimicrobial and antiproliferative properties, particularly against HCT-116 cancer cells (Mansour et al., 2020).

3. Antitumor Activities

- Imidazole acyl urea derivatives, similar to this compound, have been synthesized and exhibited inhibitory activities against human gastric carcinoma cell lines (Zhu, 2015).

- Certain imidazole derivatives have been explored as nonpeptide angiotensin II receptor antagonists, showing nanomolar affinity for the receptor and good oral activity (Keenan et al., 1993).

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-[3-(2-phenylimidazol-1-yl)propyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c26-21(10-8-17-7-9-19-20(15-17)28-16-27-19)23-11-4-13-25-14-12-24-22(25)18-5-2-1-3-6-18/h1-3,5-10,12,14-15H,4,11,13,16H2,(H,23,26)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTASRRMNNFWBV-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCCN3C=CN=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCCN3C=CN=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2472697.png)

![3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2472707.png)

![1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2472710.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,3-diphenylpropanamide](/img/structure/B2472712.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2472713.png)